molecular formula C19H15BrO4 B2708172 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate CAS No. 610752-14-2

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

Cat. No.: B2708172
CAS No.: 610752-14-2
M. Wt: 387.229
InChI Key: GZTRLAIFRPSJCT-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a propanoate ester linked to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Chromene Formation: The formation of the chromen-4-one core via cyclization reactions.

    Esterification: The final step involves esterification to introduce the propanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromen-4-one core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is unique due to its combination of a bromophenyl group, a chromen-4-one core, and a propanoate ester. This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTRLAIFRPSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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